molecular formula C10H13ClF3NO2S B8149203 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride

Cat. No.: B8149203
M. Wt: 303.73 g/mol
InChI Key: CCCYFELNTBPTLS-UHFFFAOYSA-N
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Description

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl sulfonyl ethanamine structure

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylsulfonyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-17(15,16)6-5-14;/h1-4H,5-7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYFELNTBPTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethanesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzyl sulfonyl ethanamine derivatives.

Scientific Research Applications

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzylamine: Similar structure but lacks the sulfonyl group.

    2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the ethanamine moiety.

    2-(Trifluoromethyl)benzyl chloride: Precursor to the compound but lacks the sulfonyl and ethanamine groups.

Uniqueness

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties

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